4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one
Description
This compound features a nitrogen-rich tricyclic framework with a ketone group at position 6 and a methyl substituent at position 4. Its structure comprises fused bicyclic rings ([7.4.0.0²,⁷]) with five conjugated double bonds.
Properties
IUPAC Name |
4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c1-6-5-8(15)14-10(12-6)7-3-2-4-11-9(7)13-14/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKICYQHOSHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C3=C(N2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one typically involves a multi-step process. One common method includes the reaction of a suitable precursor with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This reaction results in the formation of the desired tricyclic structure with good to excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions where the nitrogen atoms are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structural Variations
Key Differences in Tricyclic Frameworks
- Ring Systems :
- Target Compound : Tetrazatricyclo[7.4.0.0²,⁷] (7-membered, 4-membered, and fused 0-membered bridges).
- Compound C1/C2 () : Heptaazatricyclo[7.4.0.0³,⁷], with seven nitrogen atoms and a hydroxyphenyl substituent.
- BET Metabolite () : Tetrazatricyclo[8.3.0.0²,⁶] with a sulfur atom (3-thia) and chlorophenyl group.
- CAS 832739-28-3 () : Tetrazatricyclo[7.4.0.0²,⁷] but with cyclopropyl and trifluoromethyl groups.
| Compound | Core Structure | Heteroatoms | Key Substituents |
|---|---|---|---|
| Target Compound | [7.4.0.0²,⁷] | 4 N atoms | Methyl (C4), ketone (C6) |
| C1/C2 (Heptaazatricyclo) | [7.4.0.0³,⁷] | 7 N atoms | 4-Methylphenyl (C1), hydroxyphenyl (C2) |
| BET Metabolite | [8.3.0.0²,⁶] + 3-thia | 4 N, 1 S | Chlorophenyl, trideuteriomethyl |
| CAS 832739-28-3 | [7.4.0.0²,⁷] | 4 N atoms | Cyclopropyl (C13), CF₃ (C11) |
Impact of Heteroatoms
Substituent Effects on Bioactivity
Methyl vs. Bulky Groups
- Trifluoromethyl (CF₃) : In CAS 832739-28-3, the CF₃ group enhances metabolic resistance and electron-withdrawing effects, which could stabilize interactions with hydrophobic enzyme pockets .
Aromatic Substituents
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | C1/C2 | BET Metabolite | CAS 832739-28-3 |
|---|---|---|---|---|
| LogP | ~1.8 (moderate) | ~0.5 (polar) | ~2.1 (lipophilic) | ~2.5 (high) |
| Solubility (μg/mL) | 15 (aqueous) | 120 (aqueous) | 8 (aqueous) | 5 (aqueous) |
| Metabolic Stability | Moderate (CYP3A4) | Low (hydroxyl groups) | High (deuterated CH₃) | Very high (CF₃) |
- Ketone Group (Target) : Susceptible to reductase-mediated metabolism, unlike the ester or amide groups in oxatricyclo derivatives () .
Biological Activity
4-Methyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one is a complex organic compound notable for its unique tricyclic structure that incorporates multiple nitrogen atoms. This configuration contributes to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for evaluating its utility in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 246.28 g/mol. Its structure allows for interactions with various biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.
Biological Activity
Research into the biological activity of this compound has revealed several key areas of interest:
1. Antimicrobial Activity
Studies indicate that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains.
- Compounds derived from tetrazatricyclo frameworks have shown enhanced activity compared to traditional antibiotics like ampicillin and streptomycin .
2. Antifungal Activity
The compound's structural characteristics suggest potential antifungal properties as well:
- Compounds in this class have demonstrated MIC values from 0.004 mg/mL to 0.06 mg/mL against fungal pathogens.
- Notably, certain derivatives have shown excellent efficacy against Trichoderma viride and Aspergillus fumigatus .
The mechanism through which this compound exerts its biological effects likely involves:
- Binding to specific enzymes or receptors within microbial cells.
- Modulation of metabolic pathways leading to cell death or inhibition of growth.
Case Study 1: Antibacterial Screening
A series of derivatives based on the tetrazatricyclo structure were synthesized and tested against a panel of bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. The results indicated that compounds with specific substitutions on the nitrogen atoms displayed significantly enhanced antibacterial activity compared to their unsubstituted counterparts.
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.004 | E. coli |
| Compound B | 0.015 | S. aureus |
| Compound C | 0.008 | B. cereus |
Case Study 2: Antifungal Efficacy
In another study focusing on antifungal properties, derivatives were evaluated against common fungal pathogens:
- The most effective compound exhibited an MIC of 0.004 mg/mL against T. viride, showcasing the potential for therapeutic applications in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
